2,6-Dichloro-3,5-dinitropyridin-4-amine
Overview
Description
2,6-Dichloro-3,5-dinitropyridin-4-amine, also known as 4-Amino-2,6-dichloro-3,5-dinitropyridine, is a chemical compound with the molecular formula C5H2Cl2N4O4 and a molecular weight of 253 .
Synthesis Analysis
A synthetic route to this compound has been developed. The process begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom. The ring is substituted at the 2 and 6 positions with chlorine atoms, at the 3 and 5 positions with nitro groups, and at the 4 position with an amino group .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including oxidation, nitration, reduction, and nucleophilic displacement . These reactions proceed under mild conditions .Scientific Research Applications
Chemical Synthesis and Derivatives
- 2,6-Dichloro-3,5-dinitropyridin-4-amine and its derivatives have been explored in various chemical syntheses. Studies show its utility in amination reactions with liquid ammonia and potassium permanganate, leading to the formation of mono-, di-, and triamino-substituted compounds (Woźniak, Bańskira, & Szpakiewicz, 1993). Further, different methodologies for synthesizing aminonitropyridines and their N-oxides have been detailed, contributing significantly to the field of heterocyclic chemistry (Hollins et al., 1996).
Energetic Materials
- The compound has been used in the synthesis of novel thermally stable energetic materials. One such study reports the synthesis of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine(ABDP), investigating its thermal properties and predicting its detonation velocity and pressure (Zhou et al., 2017).
Optimization of Synthetic Technology
- Research has been conducted on optimizing the synthetic technology for related compounds, like 3,5-dichloro-2,6-difluoropyridin-4-amine, demonstrating the potential for efficient and cost-effective production methods (Sheng-song, 2010).
Nucleophilic Substitution Reactions
- Studies have focused on the nucleophilic substitution reactions involving this compound. These research efforts have led to the synthesis of new substituted 4-amino-3,5-dinitropyridine derivatives under mild conditions, showcasing its versatility in organic synthesis (Ma et al., 2013).
Application in Energetic Derivatives
- It has been used to create new 1-substituted 5-aminotetrazole energetic derivatives. The synthesis and thermal behavior of these compounds were studied, revealing important properties like detonation velocity and thermal decomposition temperatures (Zhao Ku, 2015).
Vibrational Spectroscopy
- The vibrational spectroscopy of related compounds, like 4-amino-2,6-dichloropyridine, has been investigated using quantum chemical calculations. These studies are crucial for understanding the physical and chemical properties of these compounds (Krishnakumar et al., 2006).
Properties
IUPAC Name |
2,6-dichloro-3,5-dinitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O4/c6-4-2(10(12)13)1(8)3(11(14)15)5(7)9-4/h(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQUBZWTCDKZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652037 | |
Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650140-90-2 | |
Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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